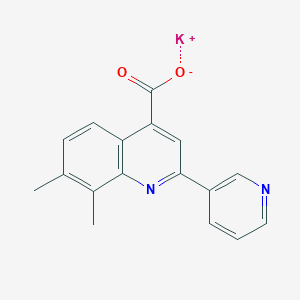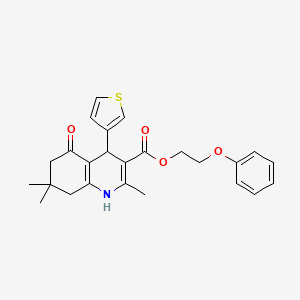![molecular formula C17H25N5 B5159058 N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-propyl-4-piperidinamine](/img/structure/B5159058.png)
N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-propyl-4-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-propyl-4-piperidinamine is a chemical compound that is commonly referred to as L-733,060. It is a selective antagonist of the neurokinin-1 (NK1) receptor and has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
L-733,060 selectively binds to the N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-propyl-4-piperidinamine receptor, which is a member of the G protein-coupled receptor family. The N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-propyl-4-piperidinamine receptor is primarily involved in the regulation of pain, inflammation, and stress response. By binding to the N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-propyl-4-piperidinamine receptor, L-733,060 blocks the binding of the neuropeptide substance P, which is the primary ligand for the N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-propyl-4-piperidinamine receptor. This results in a decrease in pain, inflammation, and stress response.
Biochemical and Physiological Effects:
L-733,060 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of pro-inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha. It has also been shown to decrease the release of stress hormones, such as cortisol and adrenaline. In addition, L-733,060 has been shown to increase the release of anti-inflammatory cytokines, such as interleukin-10.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using L-733,060 in lab experiments is its high selectivity for the N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-propyl-4-piperidinamine receptor. This allows researchers to study the specific effects of blocking the N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-propyl-4-piperidinamine receptor without affecting other receptors. However, one of the limitations of using L-733,060 is its relatively short half-life, which may require frequent dosing in experiments.
Direcciones Futuras
There are several future directions for research on L-733,060. One area of research is the potential use of L-733,060 in the treatment of anxiety disorders and substance abuse disorders. Another area of research is the potential use of L-733,060 in pain management. Additionally, researchers may investigate the potential use of L-733,060 in combination with other drugs to enhance its therapeutic effects. Finally, researchers may investigate the potential use of L-733,060 in the treatment of other diseases that are associated with inflammation and stress response.
Métodos De Síntesis
The synthesis of L-733,060 involves several steps. The first step is the preparation of 2-(1H-imidazol-1-yl)pyridine, which is then treated with 3-chloromethylpropylamine to produce the intermediate compound, N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-propylamine. This intermediate compound is then reacted with 4-piperidinone to produce L-733,060.
Aplicaciones Científicas De Investigación
L-733,060 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-depressant effects. It has also been studied for its potential use in the treatment of anxiety disorders, substance abuse disorders, and pain management.
Propiedades
IUPAC Name |
N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5/c1-2-9-21-10-5-16(6-11-21)20-13-15-4-3-7-19-17(15)22-12-8-18-14-22/h3-4,7-8,12,14,16,20H,2,5-6,9-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGSPBNHHVEIPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NCC2=C(N=CC=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1-propylpiperidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol](/img/structure/B5158981.png)
![3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5158983.png)
![5-(3,4-dimethylphenyl)-3-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5158991.png)
![methyl 2-[(4-butoxybenzoyl)amino]benzoate](/img/structure/B5158993.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5159009.png)
![N-2-pyridinyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5159014.png)
![2-[4-(dimethylamino)phenyl]hexahydro-1H-benzimidazole-1,3(2H)-diol](/img/structure/B5159017.png)
![N-[3-(1H-indazol-1-yl)propyl]-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5159020.png)


![2-(4-methoxybenzoyl)-3-(4-methoxyphenyl)-6,6-dimethyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole](/img/structure/B5159039.png)
![7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5159055.png)

![N-benzyl-1-[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methylmethanamine](/img/structure/B5159080.png)